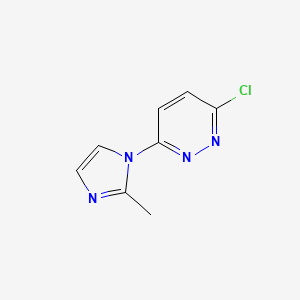

3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine

Description

3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a 2-methylimidazole group at position 4. Its molecular formula is C₈H₇ClN₄, with a molar mass of 194.62 g/mol. This compound is synthesized via nucleophilic substitution, where 3,6-dichloropyridazine reacts with the sodium salt of 2-methylimidazole in dimethylformamide (DMF) . It exhibits a melting point of 178–180°C, distinguishing it from related derivatives that are often oils (e.g., 3-chloro-6-(2-ethylimidazol-1-yl)-pyridazine) .

Properties

IUPAC Name |

3-chloro-6-(2-methylimidazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)8-3-2-7(9)11-12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTWDBZNRRDAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507299 | |

| Record name | 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75792-66-4 | |

| Record name | 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-chloropyridazine and 2-methylimidazole.

Nucleophilic Substitution Reaction: The 3-chloropyridazine undergoes a nucleophilic substitution reaction with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Types of Reactions:

Substitution Reactions: The chlorine atom at the third position can be replaced by various nucleophiles, leading to a wide range of derivatives.

Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted pyridazine derivatives can be obtained.

Oxidized or Reduced Products: Oxidation or reduction of the imidazole ring leads to different oxidation states and functional groups.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

Pharmacophore: The compound serves as a pharmacophore in the design of drugs targeting specific enzymes or receptors.

Antimicrobial Agent: Exhibits potential antimicrobial activity against various bacterial and fungal strains.

Industry:

Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Catalysis: Functions as a catalyst or catalyst precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The substituent at position 6 of the pyridazine ring significantly influences physical and chemical properties. Key analogs include:

Key Observations :

- Imidazole vs. Pyrazole : Replacing imidazole with pyrazole (as in 3-chloro-6-(1H-pyrazol-1-yl)pyridazine) reduces steric bulk but alters hydrogen-bonding capacity due to the pyrazole’s nitrogen positions. This may affect solubility and crystallinity .

- Substituent Position: The methyl group’s position on imidazole (e.g., 2-methyl vs.

- Piperazine Derivatives : Bulkier substituents like 4-chlorophenylpiperazine () introduce aromatic and basic groups, enhancing interactions with biological targets but complicating synthetic routes.

Crystallographic and Computational Studies

For example, pyrazole derivatives () are often characterized via single-crystal X-ray diffraction to elucidate packing arrangements and hydrogen-bonding networks.

Notes on Substituent Effects

Synthetic Challenges : Bulky substituents (e.g., piperazine in ) may reduce reaction yields due to steric hindrance during nucleophilic substitution.

Thermal Stability : Crystalline derivatives like the target compound are preferable for pharmaceutical formulation over oily analogs (e.g., ethyl-substituted imidazoles) .

Biological Activity

3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine is a heterocyclic compound notable for its unique structural features, including a pyridazine ring with a chlorine atom at the third position and a 2-methyl-1H-imidazole group at the sixth position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological targets.

Research indicates that this compound interacts with several enzymes and proteins, influencing biological processes such as cell signaling, gene expression, and cellular metabolism. Notably, it has been shown to bind to cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Key Points:

- Enzyme Inhibition: The compound may inhibit or activate specific enzymes, altering their catalytic activities.

- Cell Signaling Modulation: It influences pathways such as MAPK/ERK, impacting cell proliferation and differentiation.

- Gene Expression Regulation: Alters the expression of genes involved in apoptosis and cell cycle regulation.

Biological Assays and Findings

Various studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes findings from several assays:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF7 | 12.50 | Moderate cytotoxicity |

| NCI-H460 | 42.30 | Significant growth inhibition |

| Hep-2 | 3.25 | High cytotoxic potential |

| A549 | 26.00 | Antitumor activity observed |

These results indicate that the compound exhibits varying degrees of potency across different cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

In a recent study focusing on the synthesis and evaluation of related compounds, derivatives of pyridazine were screened for their biological activities. One notable derivative demonstrated significant inhibition of tumor growth in vivo, highlighting the therapeutic potential of compounds structurally related to this compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of chlorine and the imidazole moiety are critical for its interaction with biological targets. Comparative studies with similar compounds have shown that variations in substitution patterns can lead to significant differences in activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloro-6-(4-methyl-1H-imidazol-1-YL)pyridazine | Chlorine at position 3; methyl at position 4 | Enhanced enzyme inhibition |

| 3-Bromo-6-(2-methyl-1H-imidazol-1-YL)pyridazine | Bromine instead of chlorine | Altered reactivity |

This table illustrates how small changes in chemical structure can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 3-chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine exhibits significant biological activities, particularly as a potential pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing antimicrobial and anticancer agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by targeting specific enzymes involved in cell division. Molecular docking simulations revealed stable interactions between the compound and the active sites of these enzymes, suggesting a mechanism of action that could lead to effective cancer therapies.

Materials Science

Development of Novel Materials

The compound is also explored in materials science for its electronic and optical properties. Its unique structure allows it to be integrated into polymer matrices or used as a building block for more complex materials.

| Application | Description |

|---|---|

| Conductive Polymers | Used as a dopant to enhance electrical conductivity in polymers. |

| Photonic Devices | Investigated for use in light-emitting diodes (LEDs) and lasers. |

Biological Studies

Interaction Studies

this compound is studied for its binding affinity to various biological targets, including enzymes and receptors. Techniques such as molecular docking simulations are employed to predict interactions at the molecular level.

Table: Binding Affinities with Biological Targets

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged in coupling reactions and functional group interconversions.

Key observations:

-

Substitution proceeds efficiently with soft nucleophiles (e.g., thiols, amines) due to the pyridazine ring’s electron-withdrawing nature .

-

Steric hindrance from the 2-methylimidazole group slightly reduces reactivity at position 3 compared to unsubstituted pyridazines .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions, forming biaryl or heteroaryl systems.

Ullmann Coupling

Reaction with aryl boronic acids under copper catalysis:

textConditions: CuI (10 mol%), K2CO3, DMSO, 100°C, 12h Example: 3-Chloro-6-(2-methylimidazol-1-yl)pyridazine + PhB(OH)2 → 3-Phenyl-6-(2-methylimidazol-1-yl)pyridazine Yield: 70% [3][6]

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl halides:

textConditions: Pd(PPh3)4 (5 mol%), K2CO3, DMF/H2O, 80°C Example: 3-Chloro-6-(2-methylimidazol-1-yl)pyridazine + 4-Bromotoluene → 3-(4-Methylphenyl)-6-(2-methylimidazol-1-yl)pyridazine Yield: 65% [6]

Coordination Chemistry

The imidazole nitrogen and pyridazine ring act as ligands in metal complexes, influencing catalytic and biological activity.

Key findings:

-

Ruthenium complexes exhibit substitutional lability, with iodide ligands showing faster exchange kinetics than chloride .

-

Copper complexes facilitate oxidative cyclization in imidazo[1,2-a]pyridine synthesis .

Oxidation and Reduction

The imidazole ring is susceptible to oxidation, while the pyridazine core can undergo reduction.

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Imidazole Oxidation | H2O2, AcOH, 50°C | 2-Methylimidazole N-oxide | Limited yield due to side reactions |

| Pyridazine Reduction | H2, Pd/C, EtOH | 3-Chloro-6-(2-methylimidazol-1-yl)-1,4-dihydropyridazine | Reversible under aerobic conditions |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

textExample: 3-Chloro-6-(2-methylimidazol-1-yl)pyridazine + Propargyl alcohol → Imidazo[1,2-a]pyrido[3,4-e]pyrimidine Conditions: CuI, DIPEA, DMF, 120°C Yield: 60% [6]

Functionalization via C-H Activation

Direct C-H functionalization at position 5 of the pyridazine ring has been achieved using palladium catalysis:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Aryl iodide | Pd(OAc)2, Ag2CO3, DMAc | 5-Aryl-3-chloro-6-(2-methylimidazol-1-yl)pyridazine | 55–72% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.